molecular formula C13H15NO3 B14735962 Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester CAS No. 6607-32-5

Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester

Cat. No.: B14735962
CAS No.: 6607-32-5
M. Wt: 233.26 g/mol
InChI Key: KKKIZVWFVJFGKD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a 2-methyl-1-oxo-2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method involves the use of tetrahydrofuran (THF) as a solvent, with N,N-diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The 2-methyl-1-oxo-2-propenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the ester and amino groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

6607-32-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-(2-methylprop-2-enoylamino)benzoate

InChI

InChI=1S/C13H15NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-8H,2,4H2,1,3H3,(H,14,15)

InChI Key

KKKIZVWFVJFGKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=C)C

Origin of Product

United States

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